molecular formula C13H8N4O5 B2444592 2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE CAS No. 22177-14-6

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE

Cat. No.: B2444592
CAS No.: 22177-14-6
M. Wt: 300.23
InChI Key: HQANKFBCTNTADV-UHFFFAOYSA-N
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Description

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes two nitro groups and a benzodiazepine core. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants. this compound has distinct properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable benzodiazepine precursor. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding nitro-substituted benzodiazepine derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride. This reaction results in the formation of amino-substituted benzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.

    Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro-substituted benzodiazepine derivatives.

    Reduction: Amino-substituted benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE is unique due to its dual nitro substituents, which impart distinct chemical and biological properties. These nitro groups influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

8,10-dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-13-8-5-7(16(19)20)6-11(17(21)22)12(8)14-9-3-1-2-4-10(9)15-13/h1-6,14H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQANKFBCTNTADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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